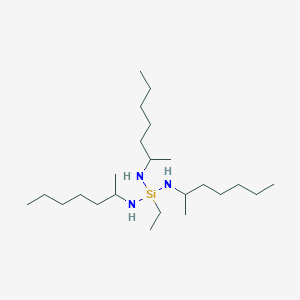
1-Ethyl-N,N',N''-tri(heptan-2-yl)silanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine is a complex organosilicon compound. It features a silicon atom bonded to three nitrogen atoms, each of which is further bonded to a heptan-2-yl group. The compound also has an ethyl group attached to the silicon atom. This structure makes it a unique member of the silanetriamine family, which is known for its diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine typically involves the reaction of heptan-2-ylamine with ethyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
[ \text{SiCl}_3\text{C}_2\text{H}_5 + 3 \text{C}7\text{H}{15}\text{NH}_2 \rightarrow \text{Si(NC}7\text{H}{15})_3\text{C}_2\text{H}_5 + 3 \text{HCl} ]
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetriamine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanetriamine oxides.
Reduction: Silane derivatives.
Substitution: Various substituted silanetriamines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine involves its interaction with various molecular targets. The silicon-nitrogen bonds in the compound are highly reactive, allowing it to interact with a wide range of biological and chemical molecules. The compound can form stable complexes with metal ions, which can be utilized in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine can be compared with other similar compounds, such as:
Trimethylsilanetriamine: Lacks the ethyl and heptan-2-yl groups, making it less complex.
Triethylsilanetriamine: Contains ethyl groups instead of heptan-2-yl groups, resulting in different chemical properties.
Triphenylsilanetriamine: Contains phenyl groups, which significantly alter its reactivity and applications.
The unique combination of ethyl and heptan-2-yl groups in 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine makes it distinct from these similar compounds, providing it with unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
111900-17-5 |
|---|---|
Molekularformel |
C23H53N3Si |
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
N-[ethyl-bis(heptan-2-ylamino)silyl]heptan-2-amine |
InChI |
InChI=1S/C23H53N3Si/c1-8-12-15-18-21(5)24-27(11-4,25-22(6)19-16-13-9-2)26-23(7)20-17-14-10-3/h21-26H,8-20H2,1-7H3 |
InChI-Schlüssel |
BJUMYAQVWNGLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)N[Si](CC)(NC(C)CCCCC)NC(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


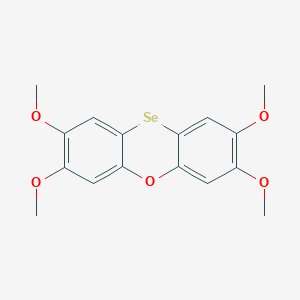

![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
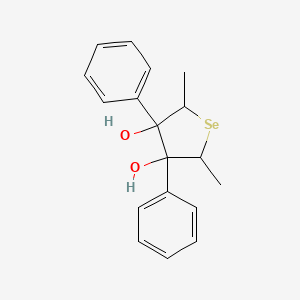
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
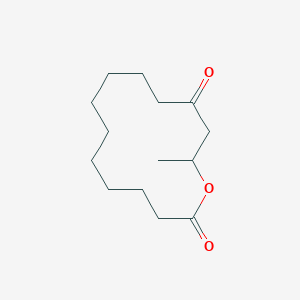

![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
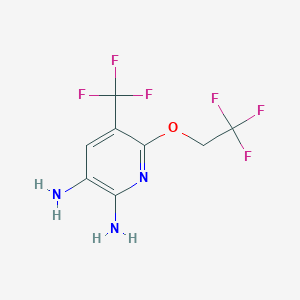
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
